N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
Description
N-(5-((3-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted at position 5 with a 3-fluorobenzylthio group and at position 2 with a phenylacetamide moiety. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties .
Properties
IUPAC Name |
N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS2/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNAKLWJRQARJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that compounds within the thiadiazole class can inhibit cancer cell proliferation and migration. The specific mechanism often involves blocking cell cycle progression, particularly in the S phase.
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Interaction studies have focused on:
- Binding Affinity : Investigations into how this compound binds to specific receptors or enzymes can elucidate its mechanism of action. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed.
Case Studies
- Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells in vitro. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
- Antimicrobial Efficacy : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogous derivatives, focusing on structural variations, synthetic yields, physicochemical properties, and biological activities.
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents on the benzylthio group, acetamide side chains, or thiadiazole core. These modifications significantly impact solubility, stability, and bioactivity.
Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Key Observations :
- Halogen Effects: The 3-fluorobenzylthio group in the target compound may confer greater metabolic stability than 4-chlorobenzylthio (5e) or non-halogenated benzylthio (5h) due to fluorine’s strong electronegativity and resistance to oxidative degradation .
- Side Chain Influence: The phenylacetamide moiety in the target compound contrasts with phenoxyacetamide derivatives (e.g., 5e, 5h), which exhibit reduced lipophilicity and altered pharmacokinetic profiles .
Pharmacological Activities
Anticancer Potential:
- BPTES analogs inhibit Akt activity (e.g., compounds 3 and 8 in , showing 86–92% Akt inhibition), a mechanism likely shared by the fluorinated derivative .
- In , benzothiazole-linked thiadiazoles (e.g., 4j) demonstrated antiproliferative activity via apoptosis induction, with molecular weights correlating with efficacy (4j: experimental MW 490.92 vs. target compound ~391.45) .
Antimicrobial Activity :
Anticonvulsant Effects :
Comparison of Yields :
- Benzylthio derivatives (e.g., 5h, 85–88% yield) typically show higher efficiency than ethylthio or methylthio analogs (68–79%), likely due to the stability of benzyl intermediates .
Biological Activity
N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the thiadiazole ring and the 3-fluorobenzyl group are critical for its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular processes.
Biological Activities
-
Anticancer Activity
- Studies have shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated against human cancer cell lines such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) using MTT assays. These studies indicate that compounds within this class can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 .
-
Mechanism of Action
- The anticancer effects are primarily attributed to:
- Induction of Apoptosis : Compounds like this compound induce apoptosis by activating caspases and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
- The anticancer effects are primarily attributed to:
Case Study 1: Synthesis and Evaluation
A novel series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Among these, specific derivatives exhibited IC50 values significantly lower than that of sorafenib (a standard anticancer drug), indicating their potential as effective therapeutic agents against HeLa cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5d | 0.37 | HeLa |
| 5g | 0.73 | HeLa |
| 5k | 0.95 | HeLa |
| Sorafenib | 7.91 | HeLa |
Case Study 2: Apoptosis Induction
In another study focusing on apoptosis induction in MCF7 breast cancer cells, it was found that certain thiadiazole derivatives enhanced caspase activity significantly compared to control groups. This highlights the role of these compounds in promoting programmed cell death as a therapeutic strategy against cancer .
Q & A
Basic Research Questions
Q. How can the synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide be optimized for high yield and purity?
- Methodology:
- Step 1: Thiadiazole ring formation via cyclization of thiosemicarbazides under reflux conditions (e.g., using ethanol or DMF as solvent ).
- Step 2: Acylation of the thiadiazole intermediate with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
- Optimization: Monitor reaction progress via TLC, and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Critical Parameters: Solvent polarity, temperature control, and stoichiometric ratios of reagents to avoid byproducts like sulfoxides or over-acylation .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Recommended Techniques:
- ¹H/¹³C NMR: Confirm the presence of the 3-fluorobenzyl group (δ ~4.5 ppm for SCH₂, δ ~7.0–7.4 ppm for aromatic protons) and phenylacetamide moiety (δ ~3.8 ppm for CH₂CO) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with thiadiazole ring cleavage .
- IR Spectroscopy: Identify amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Screening Workflow:
- Anticancer: MTT assays against MCF-7 (breast) and A549 (lung) cancer cell lines; compare IC₅₀ values with cisplatin .
- Antimicrobial: Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
- Strategy:
- Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing 3-fluorobenzyl with 4-chlorobenzyl or altering the phenylacetamide group) .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with CDK1 or hydrophobic pockets in COX-2) .
- Data Analysis: Correlate IC₅₀ values with electronic (Hammett σ) or steric (Taft ES) parameters of substituents .
Q. How to resolve contradictions in reported biological activity data across studies?
- Case Example: Discrepancies in IC₅₀ values for similar thiadiazole derivatives may arise from:
- Purity Issues: Validate compound purity via HPLC (>95%) before assays .
- Assay Conditions: Standardize cell culture media, incubation times, and positive controls (e.g., cisplatin for cytotoxicity) .
- Model Specificity: Compare results across multiple cell lines or enzymatic targets to confirm selectivity .
Q. What mechanistic studies are recommended to elucidate its mode of action?
- Experimental Approaches:
- Proteomics: SILAC-based quantification to identify upregulated/downregulated proteins (e.g., CDK1, caspase-3) in treated cancer cells .
- Fluorescence Polarization: Measure binding affinity to DNA topoisomerase II or tubulin .
- ROS Detection: Use DCFH-DA probes to assess oxidative stress induction in A549 cells .
Critical Notes
- Avoid Commercial Sources: Reliable data should be sourced from peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) or databases like PubChem .
- Contradictions: Address conflicting bioactivity data by standardizing assays and validating compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
